O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate is a complex organic compound with a unique structure that combines an aminoethyl group, a ketone, and a sulfonothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate typically involves multiple steps. One common method starts with the preparation of the 2-oxoheptadecane-1-sulfonothioate backbone, followed by the introduction of the aminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with proteins, while the sulfonothioate group may participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
O-(2-Aminoethyl)polyethylene glycol: A compound with similar aminoethyl functionality but different backbone structure.
O,O’-Bis(2-aminoethyl)octadecaethylene glycol: Another compound with aminoethyl groups but a more extended polyethylene glycol backbone.
Uniqueness
O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in biological systems and versatile chemical transformations.
Properties
Molecular Formula |
C19H39NO3S2 |
---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
1-(2-aminoethoxysulfonothioyl)heptadecan-2-one |
InChI |
InChI=1S/C19H39NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)18-25(22,24)23-17-16-20/h2-18,20H2,1H3 |
InChI Key |
ZOGGITWYBBYZNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CS(=O)(=S)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.